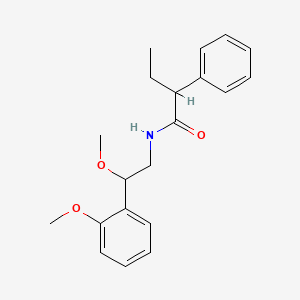

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

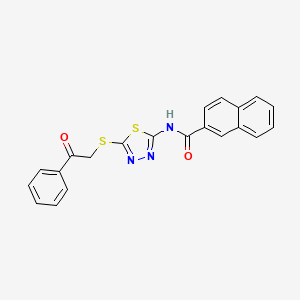

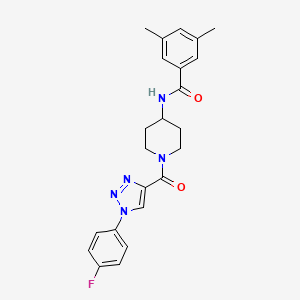

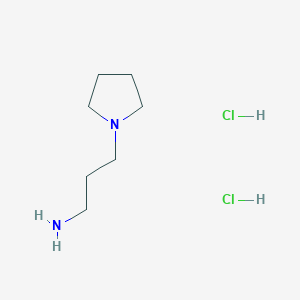

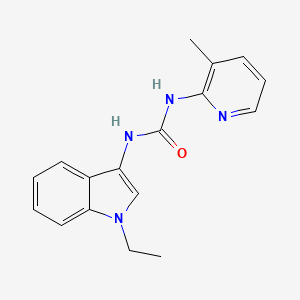

“N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylbutanamide” is an organic compound. It contains functional groups such as amide and ether, which are common in many organic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the amide bond. The methoxyphenyl groups could potentially be introduced through electrophilic aromatic substitution or through the use of boronic esters .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a central amide group, with one side chain containing a phenyl group and the other containing a 2-methoxyphenyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The ether groups might be cleaved by strong acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar amide and ether groups would likely make it capable of forming hydrogen bonds, influencing its solubility and boiling/melting points .科学的研究の応用

Crystallography and Structural Analysis

The crystal structure of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylbutanamide has been studied extensively. It forms colorless plates with triclinic symmetry, characterized by specific unit cell parameters and atomic coordinates. Researchers have investigated its crystallographic data, including bond lengths, angles, and intermolecular interactions . Understanding its crystal structure aids in predicting its behavior in various environments.

Nazarov Cyclization

The methoxy group in this compound plays a crucial role in the Nazarov cyclization reaction. By introducing a methyl group at the 2-position of the phenyl ring, researchers have observed intriguing rearrangement processes. Gas-phase mass spectrometry studies have provided insights into the reaction mechanisms, highlighting the importance of the methoxy substituent . This cyclization reaction has applications in organic synthesis and the construction of complex molecules.

Fungicidal Activity

Researchers have explored the fungicidal potential of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylbutanamide derivatives. The steric hindrance effect of substituents (R1 and R2) significantly influences their activity. Additionally, substituents on the benzene ring impact the compound’s electrostatic properties. These findings contribute to the design of novel fungicides with improved efficacy .

Protecting Group in Organic Synthesis

The chemoselective nature of the methoxyphenyl isocyanate group makes it an excellent protecting group for amines. It can be used to temporarily shield amino functionalities during synthetic processes. Notably, this protecting group remains stable under acidic, alkaline, and aqueous conditions, allowing for efficient deprotection and regeneration of free amines . Organic chemists often employ it in peptide synthesis and other complex reactions.

Borate and Sulfonamide Intermediates

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, a derivative of our compound, contains borate and sulfonamide groups. It serves as an organic intermediate and can be synthesized through nucleophilic and amidation reactions. Understanding its reactivity and stability is essential for designing novel functional materials .

特性

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-4-16(15-10-6-5-7-11-15)20(22)21-14-19(24-3)17-12-8-9-13-18(17)23-2/h5-13,16,19H,4,14H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRUJDSSXSFZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2550816.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2550817.png)

![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)

![3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide](/img/structure/B2550827.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2550832.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2550834.png)